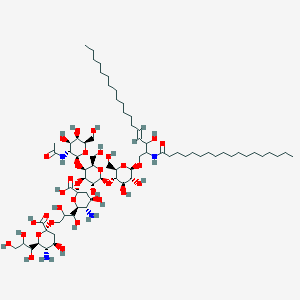
2-(1-Piperazinyl)pyrimidine dihydrochloride
概要
説明
2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine or 1-PP, is a chemical compound and a derivative of piperazine . It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . It is a major metabolite of Tandospirone .
Synthesis Analysis
The synthesis of 2-(1-Piperazinyl)pyrimidine involves a stirred solution of piperazine and K2CO3 in water, to which chloropyrimidine is added in small portions at 50-65°C . The mixture is stirred for 1 hour at 60-65°C and cooled to 35°C. The yellow solid, 1,4-bispyrimidylpiperazine byproduct, is filtered off, and the filtrate is then extracted three times with chloroform, dried over Na2SO4, and evaporated in vacuum to give compound 18 .Molecular Structure Analysis
The molecular formula of 2-(1-Piperazinyl)pyrimidine dihydrochloride is C8H12N4·2HCl . The molecular weight is 237.13 . The SMILES string representation isC1CN(CCN1)c2ncccn2.Cl.Cl . Chemical Reactions Analysis
1-(2-Pyrimidyl)piperazine may be used as a derivatization reagent for the carboxyl groups on peptides . It can also be used in the spectrophotometric analysis of phosphopeptides .Physical And Chemical Properties Analysis
2-(1-Piperazinyl)pyrimidine dihydrochloride is a crystal in form and is white in color . It has a melting point of 282-287°C . The density is 1.158 g/mL at 25°C .科学的研究の応用
Pharmacological Metabolite
“2-(1-Piperazinyl)pyrimidine dihydrochloride” is known to be a metabolite of buspirone , which is an anxiolytic psychoactive drug with serotonergic and dopaminergic properties. As a metabolite, it may play a role in the pharmacokinetics and pharmacodynamics of buspirone within the body, potentially contributing to its therapeutic effects or side effects .
Derivatization Reagent in Peptide Analysis
In the field of peptide analysis, this compound serves as a derivatization reagent for the carboxyl groups on peptides . This application is crucial during spectrophotometric analysis, particularly in the study of phosphopeptides, as it allows for better detection and quantification of these molecules .
作用機序
Target of Action
It is used as a derivatization reagent for the carboxyl groups on peptides .
Mode of Action
The compound interacts with its targets through a process known as derivatization. In this process, it binds to the carboxyl groups on peptides
Action Environment
It is noted that the compound should be stored under inert gas and it should avoid moisture .
Safety and Hazards
2-(1-Piperazinyl)pyrimidine dihydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
While specific future directions for 2-(1-Piperazinyl)pyrimidine dihydrochloride are not mentioned in the search results, it is noted that 1-(2-Pyrimidyl)piperazine may be used for the synthesis of other compounds . This suggests potential future applications in the synthesis of new chemical compounds.
特性
IUPAC Name |
2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZGJSLHXOMREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240234 | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)pyrimidine dihydrochloride | |
CAS RN |
94021-22-4 | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperazinylpyrimidine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperazinylpyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)


![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)







![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)